molecular formula C15H14N4O2 B6467240 N-(4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640952-44-7

N-(4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467240
CAS No.: 2640952-44-7
M. Wt: 282.30 g/mol
InChI Key: DGOMIYLVZWECQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic carboxamide derivative featuring a methoxy-substituted phenyl ring attached to an imidazo[1,2-b]pyridazine core.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10-9-19-14(16-10)8-7-13(18-19)15(20)17-11-3-5-12(21-2)6-4-11/h3-9H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOMIYLVZWECQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the imidazo[1,2-b]pyridazine ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a halogenated precursor reacts with 4-methoxyaniline.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the imidazo[1,2-b]pyridazine ring, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated precursors, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C15H14N4O2
  • CAS Number : 2640952-44-7
  • Molecular Weight : 270.30 g/mol

PDE Inhibition

One of the primary applications of N-(4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is as an inhibitor of phosphodiesterase enzymes, particularly PDE10A. This enzyme plays a critical role in regulating intracellular signaling pathways by degrading cyclic nucleotides, which are essential for various physiological processes.

  • Mechanism of Action : By inhibiting PDE10A, this compound enhances the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), leading to improved neuronal signaling and potential therapeutic effects in neuropsychiatric disorders .

Treatment of Neurodegenerative Diseases

Research indicates that compounds like this compound may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The inhibition of PDE10A is linked to neuroprotective effects and improved cognitive function.

  • Case Study : A study demonstrated that AAK1 (Adaptor Associated Kinase 1) inhibitors, which include this compound, showed promise in alleviating symptoms associated with Alzheimer's disease by modulating synaptic activity and reducing neuroinflammation .

Antidepressant Properties

The compound has also been explored for its antidepressant effects. By modulating neurotransmitter systems through PDE inhibition, it may help alleviate symptoms of mood disorders.

  • Research Findings : In preclinical models, compounds that inhibit PDE10A have shown reduced anxiety-like behaviors and improved mood regulation, suggesting potential applications in treating depression and anxiety disorders .

Synthetic Pathways

The synthesis of this compound involves multi-step chemical reactions that yield derivatives with varying biological activities. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity.

StepReaction TypeKey ReagentsYield
1Condensation4-Methoxyaniline + 2-Methylimidazo[1,2-b]pyridazineHigh
2AcylationCarboxylic acid derivativesModerate
3PurificationColumn chromatographyHigh

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared below with three analogs (Table 1):

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features
N-(4-Methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (Target) Imidazo[1,2-b]pyridazine 4-Methoxyphenyl, 2-methyl Not provided Not provided Methoxy group (metabolic stability)
N-(4-Chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide Imidazo[1,2-b]pyridazine 4-Chloro-2-fluorophenyl, 2-cyclopropyl C₁₆H₁₂ClFN₄O 330.74 Halogenated aryl, cyclopropyl (lipophilicity)
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3) Imidazo[1,2-a]pyridine Phenyl, pyrid-2-yl Not provided Not provided Pyridyl group (enhanced π-π interactions)
(3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (cpd 4) Imidazo[1,2-a]pyridine 4-Chlorophenyl, benzyl alcohol Not provided Not provided Chlorophenyl (potency), polar -OH group

Key Observations :

  • Core Heterocycle : The target compound’s imidazo[1,2-b]pyridazine core differs from imidazo[1,2-a]pyridine analogs (e.g., cpd 3 and 4), which may alter binding to kinase ATP pockets due to differences in ring geometry and electron distribution .
  • Substituent Effects: The 4-methoxyphenyl group in the target compound likely improves metabolic stability compared to halogenated analogs (e.g., cpd 4’s 4-chlorophenyl or the 4-chloro-2-fluorophenyl in ), as methoxy groups are less prone to oxidative metabolism .

Pharmacological and ADME Profiles

  • Target Compound: Limited data are available, but the methoxy group may reduce cytochrome P450-mediated metabolism, extending half-life compared to halogenated analogs .
  • N-(4-Chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide : The chloro and fluoro substituents likely increase target affinity (e.g., kinase inhibition) but may elevate hepatotoxicity risks due to reactive metabolite formation .
  • Cpd 3 and 4 : The pyridyl group in cpd 3 could enhance binding to metal ions in enzymatic active sites, while cpd 4’s benzyl alcohol may improve solubility but introduce phase II metabolism pathways (e.g., glucuronidation) .

Biological Activity

N-(4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antiproliferative, antibacterial, and anti-inflammatory activities, supported by data tables and case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H14N4O2
  • Molecular Weight : 270.30 g/mol
  • CAS Number : 2640952-44-7

The compound features an imidazo[1,2-b]pyridazine core, which is known for its diverse biological activities. The methoxyphenyl and carboxamide substituents are thought to enhance its pharmacological profile.

Antiproliferative Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
HeLa (Cervical Cancer)3.5Induction of apoptosis via mitochondrial pathway
SW620 (Colorectal)4.1Cell cycle arrest at G2/M phase
HCT116 (Colorectal)5.0Inhibition of DNA synthesis

In vitro assays revealed that the compound inhibited cell proliferation effectively in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .

Antibacterial Activity

The compound has also been evaluated for antibacterial properties. Although it showed moderate activity against some bacterial strains, it was notably ineffective against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µM)
E. coli32
S. aureus>100

These results indicate that while the compound has some antibacterial potential, further modifications may be necessary to enhance its efficacy against a broader range of pathogens .

Anti-inflammatory Activity

In addition to its antiproliferative and antibacterial properties, this compound has been studied for its anti-inflammatory effects. It has shown promise in reducing inflammation in models of arthritis by inhibiting IKKβ activity.

  • Model Used : Collagen-induced arthritis in mice.
  • Efficacy : Significant reduction in joint swelling and inflammatory markers.

The compound's ability to modulate inflammatory pathways positions it as a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

  • Case Study on Cancer Cell Lines : A study conducted on multiple human cancer cell lines demonstrated that the compound induced apoptosis through the mitochondrial pathway, leading to increased caspase activity and DNA fragmentation.
  • Evaluation of Antimicrobial Properties : In a comparative study with other imidazo derivatives, this compound exhibited superior activity against E. coli but lacked effectiveness against more resistant strains like S. aureus.
  • Inflammation Model Study : In vivo experiments showed that treatment with the compound resulted in decreased levels of TNFα and IL-6 in serum samples from arthritic mice, highlighting its therapeutic potential in managing inflammatory responses .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-(4-methoxyphenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide?

  • Methodology : Synthesis typically involves multi-step heterocyclic ring formation. For example, imidazo[1,2-b]pyridazine cores are constructed via cyclization of pyridazine derivatives with α-halo ketones or aldehydes. The 4-methoxyphenyl carboxamide group is introduced through amide coupling (e.g., using EDC/HOBt) or nucleophilic substitution. A related compound, 2-cyclopropyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide, was synthesized via imidazole ring fusion and subsequent functionalization . Controlled reduction of Schiff bases (e.g., using NaBH4) may also be employed for analogous structures .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

  • Methodology : Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromaticity.
  • Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For resolving crystal packing and stereochemistry (e.g., imidazo[1,2-a]pyridine derivatives analyzed via single-crystal X-ray diffraction) .
  • HPLC : Purity assessment (>95% purity is typical for research-grade compounds) .

Q. What preliminary biological activities have been reported for imidazo[1,2-b]pyridazine derivatives?

  • Findings : Imidazo[1,2-b]pyridazine analogs exhibit antibacterial and antifungal activity. For instance, 2-cyclopropyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide showed MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans . Activity is attributed to heterocyclic core interactions with microbial enzymes or membranes.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Methodology :

  • Substituent Variation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., fluorine) or bulky groups to modulate binding affinity. For example, DPP4 inhibitors with polar amide substitutions showed enhanced activity and reduced hERG toxicity .
  • Scaffold Hybridization : Fuse imidazo[1,2-b]pyridazine with thiazole or triazole rings (e.g., as in ) to improve metabolic stability.
  • In Silico Modeling : Use molecular docking to predict interactions with target proteins (e.g., kinases or microbial enzymes).

Q. What experimental approaches resolve contradictions in biological data across studies?

  • Methodology :

  • Dose-Response Curves : Validate activity across multiple concentrations to rule out assay-specific artifacts.
  • Off-Target Profiling : Screen against unrelated targets (e.g., cytochrome P450 enzymes) to identify nonspecific effects.
  • Crystallographic Analysis : Resolve binding modes (e.g., X-ray structures of DPP4 inhibitors clarified active-site interactions despite conflicting biochemical data) .

Q. How is the metabolic stability of this compound evaluated in preclinical models?

  • Methodology :

  • In Vitro Assays : Liver microsome incubation (human/rodent) to measure half-life (t1/2t_{1/2}) and clearance.
  • Caco-2 Permeability : Assess intestinal absorption potential.
  • Pharmacokinetic (PK) Profiling : Administer in vivo (e.g., rodents) to measure bioavailability, CmaxC_{\text{max}}, and TmaxT_{\text{max}}. For example, optimized DPP4 inhibitors achieved >50% oral bioavailability in preclinical species .

Q. What strategies mitigate toxicity risks associated with the trifluoromethyl group in related compounds?

  • Methodology :

  • Metabolite Identification : Use LC-MS to detect reactive intermediates (e.g., glutathione adducts).
  • Isosteric Replacement : Substitute CF3_3 with cyclopropyl or methoxy groups to reduce electrophilicity.
  • hERG Assays : Evaluate potassium channel inhibition to avoid cardiotoxicity, a common issue with lipophilic aryl groups .

Key Challenges & Future Directions

  • Crystallographic Data Gaps : Limited X-ray structures for imidazo[1,2-b]pyridazine derivatives hinder target validation.
  • Selectivity Optimization : Off-target effects (e.g., sodium channel inhibition) require further SAR refinement .
  • In Vivo Efficacy : Expand testing in disease models (e.g., murine infection or cancer xenografts) to validate therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.